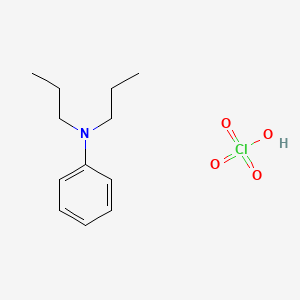

N,N-dipropylaniline;perchloric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-Dipropylaniline: is an organic compound with the molecular formula C12H19N . It is a derivative of aniline, where the hydrogen atoms on the nitrogen atom are replaced by propyl groups. Perchloric acid is a strong mineral acid with the formula HClO4 . It is a powerful oxidizing agent, especially at high temperatures, and is used in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

N,N-Dipropylaniline: can be synthesized by the alkylation of aniline with propyl halides in the presence of a base. The reaction typically involves the use of sodium or potassium hydroxide as the base and is carried out under reflux conditions.

Perchloric acid: is usually prepared by the reaction of sodium perchlorate with hydrochloric acid. The reaction is carried out in an aqueous medium, and the resulting perchloric acid is concentrated by distillation.

Industrial Production Methods:

N,N-Dipropylaniline: is produced industrially by the alkylation of aniline with propyl chloride in the presence of a catalyst such as aluminum chloride.

Perchloric acid: is produced on an industrial scale by the electrolysis of sodium chlorate solutions, followed by the concentration of the resulting perchloric acid.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Dipropylaniline can undergo oxidation reactions to form various oxidation products, including quinolines and other nitrogen-containing heterocycles.

Reduction: It can be reduced to form secondary amines.

Substitution: N,N-Dipropylaniline can undergo electrophilic substitution reactions, such as nitration and sulfonation, to form substituted aniline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents for electrophilic substitution include nitric acid for nitration and sulfuric acid for sulfonation.

Major Products:

Oxidation: Major products include quinolines and other nitrogen-containing heterocycles.

Reduction: Major products include secondary amines.

Substitution: Major products include substituted aniline derivatives.

Scientific Research Applications

Chemistry:

N,N-Dipropylaniline: is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Perchloric acid: is used as a reagent in analytical chemistry for the determination of various elements and compounds.

Biology:

N,N-Dipropylaniline: is used in the study of enzyme inhibition and as a model compound for studying the metabolism of aniline derivatives.

Perchloric acid: is used in the preparation of biological samples for analysis by removing proteins and other interfering substances.

Medicine:

N,N-Dipropylaniline: is used in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Perchloric acid: is used in the preparation of pharmaceutical formulations and as a reagent in various analytical methods.

Industry:

N,N-Dipropylaniline: is used in the production of dyes, pigments, and other industrial chemicals.

Perchloric acid: is used in the manufacture of explosives, rocket propellants, and other high-energy materials.

Mechanism of Action

N,N-Dipropylaniline: exerts its effects by interacting with various molecular targets, including enzymes and receptors. The propyl groups on the nitrogen atom increase the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The exact mechanism of action depends on the specific application and target molecule.

Perchloric acid: acts as a strong oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds. It can donate oxygen atoms to other molecules, leading to the formation of various oxidation products. The high reactivity of perchloric acid is due to the presence of the highly electronegative chlorine atom and the strong O-H bond in the molecule.

Comparison with Similar Compounds

N,N-Diethylaniline: Similar to N,N-dipropylaniline but with ethyl groups instead of propyl groups. It is used in the synthesis of dyes and pharmaceuticals.

N,N-Dimethylaniline: Similar to N,N-dipropylaniline but with methyl groups instead of propyl groups. It is used as an intermediate in the synthesis of various organic compounds.

Aniline: The parent compound of N,N-dipropylaniline, used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Uniqueness: N,N-Dipropylaniline is unique due to the presence of propyl groups on the nitrogen atom, which increases its lipophilicity and alters its reactivity compared to other aniline derivatives. This makes it useful in specific applications where increased lipophilicity and altered reactivity are desired.

Perchloric acid: is unique due to its strong oxidizing power and high reactivity, making it suitable for use in various chemical reactions and industrial processes where strong oxidation is required.

Q & A

Basic Questions

Q. How should 0.1 N perchloric acid in glacial acetic acid be prepared and standardized for non-aqueous titrations?

Methodological Answer:

- Preparation: Mix 8.5 mL of 72% perchloric acid with 500 mL glacial acetic acid and 21–30 mL acetic anhydride. Dilute to 1 L with glacial acetic acid and let stand for 24 hours to neutralize residual water .

- Standardization: Use potassium hydrogen phthalate (KHP) or tris(hydroxymethyl)aminomethane (THAM) as primary standards. Dissolve ~700 mg KHP in 50 mL glacial acetic acid, add 2 drops crystal violet indicator, and titrate until the endpoint (violet → blue-green). Calculate normality using N=0.20423×HClO4 volume (mL)Weight of KHP (g) .

Q. What purification protocols are required for N,N-dipropylaniline prior to polymerization experiments?

Methodological Answer:

- Purify via chromatographic column filtration to remove impurities, followed by vacuum distillation to isolate high-purity N,N-dipropylaniline. This prevents side reactions (e.g., oxygen scavenging) during photoinitiation .

Q. What safety measures are critical when handling perchloric acid?

Methodological Answer:

- Use fume hoods rated for perchloric acid to prevent explosive vapor accumulation.

- Avoid heating >70% solutions, which can act as strong oxidizers.

- Clean equipment thoroughly to eliminate organic residues that may react explosively .

Q. Which indicators are suitable for non-aqueous titrations with perchloric acid?

Methodological Answer:

- Crystal violet : Transition from violet to blue-green indicates endpoints for amine assays.

- Potentiometric detection : Preferred for precise measurement, especially in colored or turbid solutions .

Q. What are the primary analytical applications of perchloric acid?

Methodological Answer:

- Protein precipitation : Use 4 M perchloric acid (PCA) to denature proteins; centrifuge at 10,000g for 10 minutes.

- ATP extraction : PCA lyses cells while stabilizing nucleotides.

- Enzyme assays : E.g., urease activity in E. coli .

Advanced Research Questions

Q. How does the molar ratio of N,N-dipropylaniline to para-nitroaniline influence photoinitiation kinetics in polymerization?

Methodological Answer:

- Optimal ratio : 1:4 (para-nitroaniline:N,N-dipropylaniline) yields maximum initiation rate (k=0.73–1.0s−1).

- Excess N,N-dipropylaniline (e.g., 8:1) reduces conversion due to oxygen scavenging. Mitigate by using inert atmospheres.

Table 1 : Effect of Reactant Ratios on Photoinitiation

| Ratio (para-nitroaniline:N,N-dipropylaniline) | Rate Constant (s−1) | Conversion Efficiency |

|---|---|---|

| 1:1 | 0.73 | Moderate |

| 1:4 | 1.00 | Maximum |

| 8:1 | <0.5 | Reduced (O₂ competition) |

| Source: |

Q. How can contradictions in para-nitroaniline conversion rates at varying N,N-dipropylaniline ratios be resolved?

Methodological Answer:

- Competing reactions : At high N,N-dipropylaniline ratios, O₂ scavenging dominates over initiation.

- Experimental adjustments :

- Use argon-purged reactors to suppress O₂ interference.

- Optimize stoichiometry via kinetic modeling (e.g., pseudo-first-order analysis) .

Q. How does perchloric acid concentration affect polyaniline nanofiber morphology?

Methodological Answer:

- Higher HClO₄ concentrations (e.g., 70%) produce thicker fibers (120 nm diameter) due to increased dopant strength.

- Lower concentrations (e.g., 1 M HCl) yield thinner fibers (30 nm).

Table 2 : Acid Type vs. Nanofiber Diameter

| Acid Type | Concentration | Avg. Diameter (nm) |

|---|---|---|

| Hydrochloric acid | 1 M | 30 |

| Perchloric acid | 70% | 120 |

| Camphorsulfonic acid | 1 M | 50 |

| Source: |

Q. What methods ensure accurate determination of perchloric acid concentration?

Methodological Answer:

- Refractive index : Measure at 20–30°C using calibrated standards (e.g., 0–72% HClO₄ solutions).

- Density correlation : Use density tables for rapid checks (e.g., 1.67 g/cm³ for 70% HClO₄) .

Q. What methodological considerations are critical for perchloric acid in protein precipitation?

Methodological Answer:

Properties

CAS No. |

59164-50-0 |

|---|---|

Molecular Formula |

C12H20ClNO4 |

Molecular Weight |

277.74 g/mol |

IUPAC Name |

N,N-dipropylaniline;perchloric acid |

InChI |

InChI=1S/C12H19N.ClHO4/c1-3-10-13(11-4-2)12-8-6-5-7-9-12;2-1(3,4)5/h5-9H,3-4,10-11H2,1-2H3;(H,2,3,4,5) |

InChI Key |

DAZDTVKEGYRJGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C1=CC=CC=C1.OCl(=O)(=O)=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.